3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Overview
Description
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl-substituted phenyl group and a trifluoroacetylated amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2,2,2-trifluoroacetamide.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydroxide to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Final Step: The resulting compound is then subjected to a hydrolysis reaction to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(4-ethylphenyl)-3-[(2,2,2-difluoroacetyl)amino]propanoic Acid
- 3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic Acid
Uniqueness
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-2-8-3-5-9(6-4-8)10(7-11(18)19)17-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKUJXKRUCGXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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